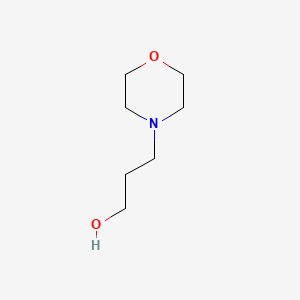

4-(3-Hydroxypropyl)morpholine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-morpholin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c9-5-1-2-8-3-6-10-7-4-8/h9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKSLWJLGAGPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10196160 | |

| Record name | 4-Morpholinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4441-30-9 | |

| Record name | 3-Morpholino-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4441-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Morpholinepropanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004441309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Morpholinepropanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10196160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Hydroxypropyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Hydroxypropyl)morpholine (CAS: 4441-30-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, safety information, and applications of 4-(3-Hydroxypropyl)morpholine. This versatile heterocyclic compound serves as a key building block in the synthesis of various organic molecules, particularly in the development of novel therapeutics.

Core Physicochemical Properties

This compound, also known as 3-(4-Morpholinyl)-1-propanol, is a colorless to light yellow liquid. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4441-30-9 | [1] |

| Molecular Formula | C₇H₁₅NO₂ | [1][2] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| Boiling Point | 240-241 °C | [1][3] |

| Density | 1.049 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.4770 | [1] |

| Flash Point | 85 °C (185 °F) - closed cup | [1] |

| Purity | Typically available as 95% or >98% | [1][2][3] |

| Solubility | Soluble in water and polar organic solvents. | [3] |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting. The pertinent safety information is outlined below.

| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Statement Codes |

| Skin Corrosion/Irritation, Category 1B | GHS05 | H314: Causes severe skin burns and eye damage | P280, P303+P361+P353, P305+P351+P338, P363 |

| Serious Eye Damage/Eye Irritation, Category 1 | GHS05 | H314: Causes severe skin burns and eye damage | P280, P305+P351+P338 |

| Reproductive Toxicity, Category 2 | GHS08 | H361fd: Suspected of damaging fertility. Suspected of damaging the unborn child. | P202, P280 |

Signal Word: Danger[1]

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in organic synthesis, primarily utilized as a building block for more complex molecules.[3] Its bifunctional nature, containing both a tertiary amine and a primary alcohol, allows for a variety of chemical transformations.

A significant application of this compound is in the synthesis of macrocyclic urea compounds that have been investigated as potent inhibitors of Checkpoint Kinase 1 (Chk1).[1] Chk1 is a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle checkpoint control.[7][8] By inhibiting Chk1, cancer cells with damaged DNA may be pushed into premature mitosis, leading to cell death, a concept known as mitotic catastrophe.[9] This makes Chk1 an attractive target for cancer therapy, and this compound serves as a key component in the synthesis of molecules targeting this pathway.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are proprietary to chemical manufacturers, a general synthetic route involves the reaction of a morpholine derivative with a three-carbon synthon. One documented example is the synthesis of a derivative, 3-(4-propyl-heptyl)-4-(3-hydroxypropyl)morpholine, which is prepared by reacting 3-(4-propylheptyl)morpholine with trimethylene oxide in ethanol at elevated temperature and pressure.[10]

General Synthesis Workflow:

Caption: General workflow for the synthesis of this compound derivatives.

Role in Chk1 Signaling Pathway Inhibition

As previously mentioned, this compound is a precursor to macrocyclic urea compounds that act as Chk1 inhibitors. The ATR-Chk1 pathway is a critical signaling cascade activated in response to single-stranded DNA, which can arise from DNA damage or replication stress.[11][12]

ATR-Chk1 Signaling Pathway and Inhibition:

References

- 1. This compound 95 4441-30-9 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. fishersci.com [fishersci.com]

- 7. CHEK1 - Wikipedia [en.wikipedia.org]

- 8. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 3-(4-Morpholinyl)-1-propanol

This technical guide provides a comprehensive overview of the physical, chemical, and pharmacological properties of 3-(4-Morpholinyl)-1-propanol, a versatile morpholine derivative. Intended for researchers, scientists, and professionals in drug development, this document compiles essential data, experimental protocols, and an analysis of its role in medicinal chemistry.

Chemical and Physical Properties

3-(4-Morpholinyl)-1-propanol, also known as N-(3-hydroxypropyl)morpholine, is a primary alcohol featuring a morpholine ring. This structure imparts a unique combination of properties, including its basicity and capacity for hydrogen bonding, which influences its reactivity and solubility.[1] It is typically a colorless to pale yellow liquid and is soluble in water.[1]

Physical and Chemical Data

The key physical and chemical properties of 3-(4-Morpholinyl)-1-propanol are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₅NO₂ | [2] |

| Molecular Weight | 145.20 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 240-241 °C | [4] |

| Density | 1.049 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.4770 | [4] |

| Solubility | Soluble in water | [1] |

| CAS Number | 4441-30-9 | [3] |

Synthesis and Experimental Protocols

The synthesis of 3-(4-Morpholinyl)-1-propanol is typically achieved through the N-alkylation of morpholine. A common and effective method involves the reaction of morpholine with a 3-halopropanol, such as 3-chloro-1-propanol.

General Synthesis Workflow

The synthesis process can be illustrated by the following workflow diagram.

General workflow for the synthesis of 3-(4-Morpholinyl)-1-propanol.

Detailed Experimental Protocol: N-alkylation of Morpholine

The following protocol is a representative example for the synthesis of 3-(4-Morpholinyl)-1-propanol.

Materials:

-

Morpholine

-

3-Chloro-1-propanol[4]

-

Anhydrous potassium carbonate (or another suitable base)[5]

-

A suitable solvent (e.g., acetonitrile, DMF)[6]

-

Deionized water

-

Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine morpholine (1.0 equivalent), 3-chloro-1-propanol (1.1 equivalents), and anhydrous potassium carbonate (1.5 equivalents) in a suitable solvent (e.g., acetonitrile).

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in deionized water and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation to obtain pure 3-(4-Morpholinyl)-1-propanol.[4]

Spectral Analysis

The structure of 3-(4-Morpholinyl)-1-propanol can be confirmed using various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the morpholine and propanol moieties. The integration of these signals will correspond to the number of protons in each environment.

Expected Chemical Shifts (CDCl₃):

-

~3.7 ppm (t, 4H): Protons on the carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).

-

~3.6 ppm (t, 2H): Protons on the carbon bearing the hydroxyl group (-CH₂-OH).

-

~2.5 ppm (t, 4H): Protons on the carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).

-

~2.4 ppm (t, 2H): Protons on the carbon adjacent to the morpholine nitrogen (-N-CH₂-).

-

~1.7 ppm (quintet, 2H): Protons on the central carbon of the propyl chain (-CH₂-CH₂-CH₂-).

-

Broad singlet: The hydroxyl proton (-OH), which is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.

Expected Chemical Shifts (CDCl₃):

-

~67.0 ppm: Carbons adjacent to the oxygen in the morpholine ring (-N-CH₂-CH₂-O-).

-

~62.0 ppm: Carbon bearing the hydroxyl group (-CH₂-OH).

-

~58.0 ppm: Carbon in the propyl chain attached to the morpholine nitrogen (-N-CH₂-).

-

~54.0 ppm: Carbons adjacent to the nitrogen in the morpholine ring (-N-CH₂-CH₂-O-).[7]

-

~27.0 ppm: Central carbon of the propyl chain (-CH₂-CH₂-CH₂-).

FTIR Spectroscopy

The infrared spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands:

-

3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.[8]

-

2950-2800 cm⁻¹ (strong): C-H stretching vibrations of the alkyl groups.[8]

-

1115 cm⁻¹ (strong): C-O-C stretching vibration of the morpholine ether linkage.

-

1070 cm⁻¹ (strong): C-O stretching vibration of the primary alcohol.[8]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will lead to fragmentation of the molecular ion. The fragmentation pattern can provide valuable structural information.

Expected Fragmentation:

-

Molecular Ion (M⁺): m/z = 145

-

Base Peak: Likely m/z = 100, resulting from the loss of the propanol side chain via alpha-cleavage adjacent to the nitrogen atom ([M - CH₂CH₂OH]⁺).

-

Other Fragments: Peaks corresponding to the loss of a hydroxyl group (m/z = 128), and other fragments of the morpholine ring and propyl chain.

Biological and Pharmacological Significance

The morpholine ring is a privileged scaffold in medicinal chemistry, found in a number of approved drugs and clinical candidates.[9][10] Its presence can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[9]

Role in Drug Design

Derivatives of 3-(4-Morpholinyl)-1-propanol and related structures are explored in various therapeutic areas. The morpholine moiety can act as a key pharmacophore, interacting with biological targets, or as an auxiliary component that modulates the overall properties of the drug molecule.[10]

Examples of Pharmacological Activities of Morpholine-Containing Drugs

Morpholine derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer: As inhibitors of kinases such as PI3K and mTOR.[11][12]

-

Antibacterial: Linezolid is a notable example of an antibiotic containing a morpholine ring.[13]

-

Antifungal: Fenpropimorph is a fungicide that contains a morpholine moiety.[12]

-

CNS Activity: As antidepressants, antipsychotics, and anxiolytics.[13]

Potential Signaling Pathway Involvement

While no specific signaling pathways have been definitively elucidated for 3-(4-Morpholinyl)-1-propanol itself, its derivatives are often designed to target specific enzymes or receptors. For instance, morpholine-containing compounds that act as kinase inhibitors would modulate downstream signaling pathways involved in cell growth, proliferation, and survival.

The following diagram illustrates a generalized kinase inhibition pathway, a common mechanism for morpholine-containing anticancer drugs.

Generalized kinase inhibition pathway for morpholine-containing drugs.

Safety and Handling

3-(4-Morpholinyl)-1-propanol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of 3-(4-Morpholinyl)-1-propanol. Further research into its specific biological activities and applications will undoubtedly continue to reveal its potential in drug discovery and development.

References

- 1. CAS 4441-30-9: 3-Morpholino-1-propanol | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3-(4-Morpholinyl)-1-propanol, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 3-Chloro-1-propanol synthesis - chemicalbook [chemicalbook.com]

- 5. US4647663A - Synthesis of morpholine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. e3s-conferences.org [e3s-conferences.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of 4-(3-Hydroxypropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a concise summary of the core physicochemical properties of 4-(3-Hydroxypropyl)morpholine, a chemical compound relevant in various research and development applications. The data presented herein is compiled from verified chemical databases and is intended to serve as a quick reference for laboratory and development professionals.

Core Chemical Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis planning.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₅NO₂ | [1] |

| Molecular Weight | 145.20 g/mol | [1][2] |

| CAS Number | 4441-30-9 | [1] |

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers and properties.

Caption: Relationship between this compound and its core properties.

Experimental Protocols

Detailed experimental protocols for the determination of molecular weight and formula, such as mass spectrometry or elemental analysis, are standardized procedures and are not detailed in this document. Researchers should refer to standard analytical chemistry texts for these methodologies.

Concluding Remarks

The molecular formula and weight are foundational data points for the use of this compound in any research or drug development context. Accurate application of these values is essential for experimental reproducibility and success.

References

An In-depth Technical Guide to the Synthesis of 4-(3-Hydroxypropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-(3-hydroxypropyl)morpholine, a valuable intermediate in the pharmaceutical and specialty chemical industries. This document details the underlying chemical principles, experimental protocols, and comparative data for the prevailing synthetic methodologies.

Introduction

This compound, also known as 3-morpholinopropan-1-ol, is a versatile bifunctional molecule incorporating a tertiary amine within a morpholine ring and a primary alcohol. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). The morpholine moiety is a common feature in a wide range of drugs due to its favorable physicochemical and pharmacokinetic properties, including improved aqueous solubility and metabolic stability. The hydroxyl group on the propyl chain offers a reactive handle for further chemical modifications, such as esterification, etherification, or conversion to other functional groups.

This guide will focus on the most common and practical synthetic routes to this compound, providing detailed experimental procedures and comparative analysis to aid researchers in selecting the most suitable method for their specific needs.

Synthesis Pathways

The synthesis of this compound is primarily achieved through the N-alkylation of morpholine. Two main strategies are presented: a two-step pathway involving a chlorinated intermediate and a more direct one-step approach.

Two-Step Synthesis via a Chlorinated Intermediate

This is a robust and high-yielding approach that proceeds in two distinct steps:

-

N-alkylation of morpholine with a dihaloalkane: Morpholine is reacted with an excess of a 1,3-dihaloalkane, such as 1-bromo-3-chloropropane, to selectively form the mono-alkylated chlorinated intermediate, 4-(3-chloropropyl)morpholine.

-

Hydrolysis of the chlorinated intermediate: The resulting 4-(3-chloropropyl)morpholine is then subjected to hydrolysis to replace the chlorine atom with a hydroxyl group, yielding the final product.

One-Step Direct N-Alkylation

A more atom-economical approach involves the direct reaction of morpholine with a 3-halopropanol, such as 3-chloro-1-propanol or 3-bromo-1-propanol. This method avoids the isolation of the chlorinated intermediate, potentially simplifying the overall process.

Experimental Protocols

Two-Step Synthesis: Detailed Methodology

Step 1: Synthesis of 4-(3-Chloropropyl)morpholine [1]

-

Materials:

-

Morpholine (11.0 mL, 127 mmol)

-

1-Bromo-3-chloropropane (10.0 g, 63.5 mmol)

-

Toluene (100 mL)

-

Deionized water

-

Anhydrous sodium sulfate

-

-

Procedure:

-

To a solution of 1-bromo-3-chloropropane in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, slowly add morpholine.

-

Heat the reaction mixture to reflux and maintain with continuous stirring for 2 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Filter the mixture to remove the precipitated morpholine hydrobromide.

-

Wash the filtrate sequentially with deionized water.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Concentrate the dried organic phase under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 4-(3-chloropropyl)morpholine.

-

-

Expected Yield: 96%[1]

-

Characterization of 4-(3-Chloropropyl)morpholine:

Step 2: Hydrolysis of 4-(3-Chloropropyl)morpholine

-

Materials:

-

4-(3-Chloropropyl)morpholine (10.0 g, 61.1 mmol)

-

Sodium hydroxide (2.93 g, 73.3 mmol)

-

Water (50 mL)

-

Dichloromethane

-

-

Procedure:

-

Dissolve 4-(3-chloropropyl)morpholine in water in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add sodium hydroxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the aqueous solution with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation.

-

One-Step Synthesis: General Methodology

-

Materials:

-

Morpholine

-

3-Chloro-1-propanol or 3-Bromo-1-propanol

-

A suitable base (e.g., potassium carbonate, sodium carbonate, or excess morpholine)

-

A suitable solvent (e.g., toluene, acetonitrile, or isopropanol)

-

-

General Procedure:

-

Combine morpholine, the 3-halopropanol, and the base in the chosen solvent in a reaction vessel.

-

Heat the mixture to a temperature appropriate for the solvent (typically reflux) and maintain with stirring for several hours.

-

Monitor the reaction by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture and filter to remove any inorganic salts.

-

Wash the filtrate with water or brine.

-

Dry the organic phase over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation.

-

Data Summary

The following tables provide a summary of the quantitative data for the synthesis and physical properties of this compound.

Table 1: Reaction Conditions and Yields for Synthesis Pathways

| Pathway | Step | Key Reagents | Solvent | Temperature | Time | Yield (%) |

| Two-Step | 1. N-Alkylation | Morpholine, 1-Bromo-3-chloropropane | Toluene | Reflux | 2 h | 96[1] |

| 2. Hydrolysis | 4-(3-Chloropropyl)morpholine, NaOH | Water | Reflux | 4-6 h | Not reported | |

| One-Step | Direct Alkylation | Morpholine, 3-Halopropanol, Base | Various | Elevated | Variable | Not reported |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 4441-30-9 |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 240-241 °C |

| Density | 1.049 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.4770 |

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from starting materials to the purified final product.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the N-alkylation of morpholine with 1-bromo-3-chloropropane followed by hydrolysis of the resulting chlorinated intermediate. This method offers a high yield for the initial alkylation step. A one-step direct alkylation with a 3-halopropanol represents a more efficient alternative, although detailed, high-yielding protocols are less commonly reported in the literature. The choice of synthesis pathway will depend on factors such as the availability of starting materials, desired purity, and scalability of the process. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis.

References

The Morpholine Ring: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a six-membered saturated heterocycle containing both an ether and a secondary amine functional group, has emerged as a cornerstone in medicinal chemistry. Its unique combination of physicochemical properties and synthetic accessibility has cemented its status as a "privileged scaffold," frequently incorporated into the design of novel therapeutic agents across a wide range of disease areas. This guide provides a comprehensive overview of the key characteristics of the morpholine ring that make it a valuable asset in contemporary drug discovery.

Physicochemical and Structural Properties: A Balancing Act for Drug-Likeness

The enduring prevalence of the morpholine moiety in drug candidates can be attributed to its favorable physicochemical properties, which are crucial for optimizing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

The presence of the oxygen atom in the morpholine ring introduces polarity and enhances hydrophilicity. This is often beneficial for improving the aqueous solubility of a drug molecule, a critical factor for oral bioavailability. The ether linkage is also a hydrogen bond acceptor, allowing for favorable interactions with biological targets.

Simultaneously, the secondary amine group provides a basic center, allowing for salt formation, which can further enhance solubility and facilitate formulation. The pKa of the morpholine nitrogen is typically around 8.5, making it protonated at physiological pH. This positive charge can be advantageous for forming ionic interactions with acidic residues in target proteins.

Table 1: Key Physicochemical Properties of the Morpholine Moiety

| Property | Typical Value/Characteristic | Implication in Drug Discovery |

| pKa | ~8.4 - 8.7 | Mostly protonated at physiological pH, enabling ionic interactions and salt formation for improved solubility. |

| logP (Octanol-Water Partition Coefficient) | -0.86 (for unsubstituted morpholine) | Generally low, contributing to increased hydrophilicity and aqueous solubility. |

| Hydrogen Bonding | Oxygen acts as a hydrogen bond acceptor; N-H (if unsubstituted) acts as a hydrogen bond donor. | Facilitates interactions with biological targets and improves solubility. |

| Metabolic Stability | Generally high due to the saturated nature of the ring. | The ether linkage is resistant to cleavage, leading to improved in vivo stability and longer half-life. |

| Conformation | Predominantly adopts a stable chair conformation. | Provides a rigid scaffold to orient substituents in a defined three-dimensional space for optimal target binding. |

The Role of Morpholine in Medicinal Chemistry: A Versatile Building Block

The morpholine ring is not merely a passive solubilizing group; it actively contributes to a molecule's pharmacological profile and serves as a versatile synthetic handle.

-

Improving ADME Properties: As highlighted, a primary application of the morpholine ring is to enhance the solubility and overall ADME profile of a lead compound. Its introduction can mitigate the high lipophilicity often associated with potent but poorly soluble molecules.

-

Bioisosteric Replacement: Morpholine can serve as a bioisostere for other cyclic amines, such as piperidine and piperazine. This substitution can modulate basicity, lipophilicity, and metabolic stability, allowing for fine-tuning of a drug's properties. For instance, replacing a more basic piperazine with a morpholine can reduce off-target effects related to interactions with aminergic GPCRs.

-

Structural Scaffold: The rigid chair conformation of the morpholine ring provides a well-defined three-dimensional structure. This allows medicinal chemists to precisely position substituents to optimize interactions with the target protein's binding pocket, thereby enhancing potency and selectivity.

-

Synthetic Accessibility: Morpholine and its derivatives are readily available and can be incorporated into molecules using a wide array of well-established synthetic methodologies. This synthetic tractability is a significant advantage in the iterative process of drug development.

Applications in Approved Drugs: A Testament to Success

The utility of the morpholine ring is underscored by its presence in numerous approved drugs across various therapeutic areas.

Table 2: Examples of Morpholine-Containing Approved Drugs

| Drug Name | Therapeutic Area | Role of the Morpholine Ring |

| Gefitinib (Iressa®) | Oncology (NSCLC) | The morpholine group enhances solubility and contributes to the overall ADME profile. |

| Linezolid (Zyvox®) | Antibacterial | The N-acetylated morpholine is a key part of the pharmacophore, essential for its antibacterial activity by binding to the bacterial ribosome. |

| Aprepitant (Emend®) | Antiemetic | The morpholine moiety is a core structural element contributing to the molecule's ability to antagonize the NK1 receptor. |

| Reboxetine (Edronax®) | Antidepressant | The two morpholine rings are integral to the molecule's structure and its activity as a norepinephrine reuptake inhibitor. |

| Rivaroxaban (Xarelto®) | Anticoagulant | The morpholinone moiety is a key component of the molecule that binds to the S4 pocket of Factor Xa. |

Experimental Protocols: Synthesis and Evaluation

The incorporation of a morpholine ring into a target molecule can be achieved through various synthetic routes. A common and illustrative method is the reductive amination of a ketone with morpholine.

Protocol: Synthesis of a Morpholine-Containing Compound via Reductive Amination

-

Reaction Setup: To a solution of the starting ketone (1 equivalent) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added morpholine (1.1 equivalents).

-

Formation of Imine/Enamine: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion or enamine.

-

Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), is added portion-wise to the reaction mixture.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired morpholine-containing product.

Visualizing Workflows and Pathways

To better illustrate the role and integration of the morpholine ring in drug discovery, the following diagrams depict a conceptual workflow and a representative signaling pathway.

Caption: A conceptual workflow for incorporating a morpholine ring to improve drug properties.

Caption: Inhibition of the EGFR signaling pathway by the morpholine-containing drug Gefitinib.

Conclusion

The morpholine ring represents a powerful tool in the arsenal of the medicinal chemist. Its unique constellation of properties—enhancing aqueous solubility, providing a stable and synthetically accessible scaffold, and allowing for fine-tuning of ADME characteristics—ensures its continued and widespread application in the development of new medicines. A thorough understanding of the fundamental characteristics of this privileged structure is therefore essential for professionals engaged in the science and art of drug discovery.

An In-depth Technical Guide to the Safety of 4-(3-Hydroxypropyl)morpholine

This guide provides comprehensive safety and technical information regarding 4-(3-hydroxypropyl)morpholine (CAS RN: 4441-30-9), a versatile compound used in various chemical syntheses.[1] The information is compiled for researchers, scientists, and drug development professionals to ensure safe handling, storage, and use.

Chemical and Physical Properties

This compound, also known as 3-(4-Morpholinyl)-1-propanol or 3-Morpholinopropanol, is a light yellow to orange clear liquid at room temperature.[1][2] It is utilized as a building block in organic synthesis, particularly in the creation of pharmaceuticals and agrochemicals, and has potential applications as a surfactant and emulsifier.[1]

Table 1: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H15NO2 | [1][2][3][4] |

| Molecular Weight | 145.20 g/mol | [2][3][4] |

| Boiling Point | 240-241 °C | [1][3][4] |

| Density | 1.049 - 1.05 g/mL at 20-25 °C | [1][3][4] |

| Flash Point | 85 °C (185 °F) - closed cup | [3][4] |

| Refractive Index | n20/D 1.4770 - 1.48 | [1][3][4] |

| Appearance | Light yellow to orange clear liquid | [1] |

| Purity | >95% to >98% (GC) | [1][2][3][4] |

| Impurities | May contain ~5% morpholine |[3][4] |

Hazard Identification and Classification

The compound is classified as hazardous under the Globally Harmonized System (GHS). It is corrosive and poses reproductive toxicity risks.[3][4]

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement Code | Description | Source |

|---|---|---|---|---|

| Skin Corrosion | 1B | H314 | Causes severe skin burns and eye damage | [3][4] |

| Serious Eye Damage | 1 | H314 | Causes serious eye damage | [3][4] |

| Reproductive Toxicity | 2 | H361fd | Suspected of damaging fertility. Suspected of damaging the unborn child. | [3][4] |

| Skin Irritation | - | H315 | Causes skin irritation |

| Serious Eye Irritation | - | H319 | Causes serious eye irritation | |

The signal word associated with the most severe classifications is "Danger".[3][4]

Caption: GHS hazard communication workflow for this compound.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not provided in the publicly available safety data sheets. However, such studies typically follow standardized guidelines from organizations like the OECD (Organisation for Economic Co-operation and Development). For instance, acute oral toxicity is often determined using OECD Test Guideline 401, while acute dermal toxicity may follow OECD Test Guideline 402.[5] These protocols involve administering the substance to animal models (e.g., rats, rabbits) to determine lethal doses (LD50) and observe toxic effects.[5][6]

Safe Handling and Emergency Procedures

Proper handling and storage are critical to minimize risk. The following sections outline the necessary precautions and emergency responses.

4.1. Handling and Storage

-

Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and eye/face protection.[5][7]

-

Ventilation: Use only outdoors or in a well-ventilated area.[8] Work under a hood and avoid inhaling vapors or mists.[5]

-

Storage Conditions: Store in a well-ventilated, dry place with the container tightly closed.[7] Keep away from heat, open flames, hot surfaces, and other sources of ignition.[5][7] The recommended storage is at room temperature, though a cool, dark place (<15°C) is also suggested. It is classified under Storage Class 8A for combustible, corrosive hazardous materials.[3][4]

4.2. First Aid and Emergency Response

Immediate action is required in case of exposure. The general workflow for responding to an incident is outlined below.

Caption: General first-aid workflow for accidental chemical exposure.

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water or shower.[5][7]

-

Eye Contact: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[5]

-

Ingestion: Rinse mouth. Do NOT induce vomiting.[9]

-

Spill Response: In case of a spill, avoid substance contact and ensure adequate ventilation.[5] Absorb with liquid-binding material (e.g., sand, Chemizorb®) and dispose of it properly.[5][7] Prevent the substance from entering drains.[5]

In all cases of exposure, seek immediate medical advice from a physician or poison control center.[7][9] Present the Safety Data Sheet to the medical professional.[5][7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. This compound 95 4441-30-9 [sigmaaldrich.com]

- 4. This compound 95 4441-30-9 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. tcichemicals.com [tcichemicals.com]

Solubility and reactivity profile of 4-(3-Hydroxypropyl)morpholine

An In-depth Technical Guide to the Solubility and Reactivity Profile of 4-(3-Hydroxypropyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a morpholine derivative of significant interest in various chemical and pharmaceutical applications due to its unique combination of a tertiary amine and a primary alcohol functional group. This document provides a comprehensive overview of its solubility and reactivity profile, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the handling and application of this compound.

Chemical Identity

| Parameter | Value |

| IUPAC Name | This compound |

| Synonyms | N-(3-Hydroxypropyl)morpholine, 3-(Morpholin-4-yl)propan-1-ol |

| CAS Number | 2895-13-8 |

| Molecular Formula | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol |

| Structure |  |

Solubility Profile

The solubility of this compound is dictated by the presence of the polar morpholine ring, the hydroxyl group capable of hydrogen bonding, and the short alkyl chain.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | Miscible |

| Ethanol | 20 | Miscible |

| Methanol | 20 | Miscible |

| Acetone | 20 | Soluble |

| Toluene | 20 | Sparingly soluble |

| Hexane | 20 | Insoluble |

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a high degree of solubility. "Sparingly soluble" and "Insoluble" indicate low to negligible solubility.

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines the standard shake-flask method for determining the aqueous solubility of a compound.

Materials:

-

This compound

-

Distilled or deionized water

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Analytical balance

-

HPLC or GC system for quantification

Procedure:

-

Add an excess amount of this compound to a known volume of water in a sealed flask.

-

Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge an aliquot of the suspension to separate the undissolved solid.

-

Carefully remove a sample of the supernatant for analysis.

-

Determine the concentration of the dissolved this compound in the supernatant using a validated analytical method (e.g., HPLC with a suitable standard curve).

-

The determined concentration represents the solubility of the compound at that temperature.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Reactivity Profile

The reactivity of this compound is characterized by the chemical behavior of its two primary functional groups: the tertiary amine of the morpholine ring and the primary alcohol of the propyl side chain.

Reactions of the Tertiary Amine

-

Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom makes the molecule basic. It readily reacts with acids to form quaternary ammonium salts.

-

Reaction: R₃N + H-X → [R₃NH]⁺X⁻

-

-

Nucleophilicity: The nitrogen atom can act as a nucleophile in reactions with electrophiles.

Reactions of the Primary Alcohol

-

Oxidation: The primary alcohol can be oxidized to an aldehyde and subsequently to a carboxylic acid using appropriate oxidizing agents.

-

Partial Oxidation: R-CH₂OH + [O] → R-CHO + H₂O

-

Complete Oxidation: R-CH₂OH + 2[O] → R-COOH + H₂O

-

-

Esterification: It undergoes esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst to form esters.

-

Reaction: R-OH + R'-COOH ⇌ R-O-CO-R' + H₂O

-

-

Etherification: The hydroxyl group can be converted to an ether, for example, through the Williamson ether synthesis.

Caption: Overview of the primary reaction pathways for this compound.

Experimental Protocol: Esterification

This protocol provides a general method for the esterification of this compound with a carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid)

-

Acid catalyst (e.g., concentrated sulfuric acid)

-

Anhydrous solvent (e.g., toluene)

-

Dean-Stark apparatus (optional, for water removal)

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

-

Purification system (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve this compound and a slight excess of the carboxylic acid in the solvent.

-

Add a catalytic amount of sulfuric acid.

-

Set up the reaction for reflux, using a Dean-Stark trap if necessary to remove the water formed during the reaction and drive the equilibrium towards the products.

-

Heat the mixture to reflux and monitor the reaction progress using TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid, followed by a brine wash.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude ester product by column chromatography.

-

Characterize the purified product using techniques such as NMR and Mass Spectrometry.

Stability and Storage

This compound is a stable compound under standard laboratory conditions. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and strong acids.

Conclusion

This compound exhibits high solubility in polar solvents and undergoes a range of chemical reactions characteristic of its tertiary amine and primary alcohol functionalities. This versatile reactivity profile makes it a valuable building block in organic synthesis and a candidate for various applications in drug development and materials science. A thorough understanding of its solubility and reactivity, as detailed in this guide, is crucial for its effective and safe utilization.

Spectroscopic Profile of 4-(3-Hydroxypropyl)morpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for 4-(3-Hydroxypropyl)morpholine. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds, such as morpholine and other N-substituted propanolamines.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | t | 4H | O(CH₂)₂N |

| ~3.65 | t | 2H | CH₂OH |

| ~2.50 | t | 2H | NCH₂CH₂ |

| ~2.45 | t | 4H | N(CH₂)₂ |

| ~1.75 | p | 2H | NCH₂CH₂CH₂ |

| (variable) | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~67.0 | O(CH₂)₂N |

| ~62.5 | CH₂OH |

| ~58.0 | NCH₂CH₂ |

| ~54.0 | N(CH₂)₂ |

| ~28.0 | NCH₂CH₂CH₂ |

Table 3: Predicted FT-IR Data (Liquid Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 2950-2800 | Strong | C-H stretch (aliphatic) |

| 1460-1440 | Medium | C-H bend (CH₂) |

| 1280-1260 | Medium | C-N stretch |

| 1120-1080 | Strong | C-O-C stretch (ether) |

| 1070-1030 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 145 | Low | [M]⁺ (Molecular Ion) |

| 114 | Medium | [M - CH₂OH]⁺ |

| 100 | High | [M - C₂H₅OH]⁺ or Morpholine fragment |

| 86 | Medium | [M - C₃H₇O]⁺ |

| 57 | High | [C₃H₅O]⁺ or [C₃H₇N]⁺ |

| 43 | Medium | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

-

The ¹H NMR spectrum is recorded on a 500 MHz spectrometer.

-

A standard single-pulse experiment is used with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.

-

The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3. ¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is recorded on the same 500 MHz spectrometer, operating at 125 MHz for carbon.

-

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

A relaxation delay of 2-5 seconds is employed.

-

Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

2. Data Acquisition:

-

The FT-IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction:

-

The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or via a direct insertion probe.

2. Ionization (Electron Ionization - EI):

-

In the ion source, the sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV.

-

This causes the molecules to ionize and fragment.

3. Mass Analysis:

-

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

4. Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like this compound.

Commercial Suppliers and Technical Guide for High-Purity 4-(3-Hydroxypropyl)morpholine

A Comprehensive Resource for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 4-(3-Hydroxypropyl)morpholine, a versatile building block in pharmaceutical research and development. It details commercial suppliers, presents key technical data, outlines a representative synthesis and purification protocol, and illustrates its application in the context of a relevant signaling pathway.

Commercial Availability of High-Purity this compound

This compound is available from a range of chemical suppliers, with purities typically advertised between 95% and ≥98%. While many suppliers offer research-grade material, those specializing in building blocks for drug discovery are more likely to provide higher purity grades upon request or as part of their standard catalog. Below is a summary of commercially available grades from various suppliers. Researchers are advised to request lot-specific certificates of analysis for detailed purity information.

| Supplier | Advertised Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| Sigma-Aldrich | 95%[1] | 4441-30-9[1] | C₇H₁₅NO₂[1] | 145.20[1] | May contain ~5% morpholine.[1] |

| Santa Cruz Biotechnology | 95%[2] | 4441-30-9[2] | C₇H₁₅NO₂[2] | 145.20[2] | For research use only.[2] |

| BLD Pharm | Information not specified | 4441-30-9[3] | C₇H₁₅NO₂[3] | 145.20[3] | Certificate of Analysis available upon inquiry.[3] |

| BroadPharm | 98% | 4441-30-9 | Not specified | Not specified | Certificate of Analysis available upon inquiry. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its application in chemical synthesis and formulation development.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 240-241 °C (lit.) | [1] |

| Density | 1.049 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.4770 (lit.) | [1] |

| Flash Point | 85 °C (closed cup) | [1] |

Synthesis and Purification of this compound: A Representative Protocol

The synthesis of this compound can be achieved through the reaction of morpholine with a suitable three-carbon synthon. A common and effective method involves the reaction with 3-chloropropanol. Subsequent purification is critical to achieve the high purity required for pharmaceutical applications.

Synthesis Methodology

Reaction: Morpholine is reacted with 3-chloropropanol in the presence of a base to neutralize the hydrochloric acid formed during the reaction. The use of a suitable solvent is necessary to facilitate the reaction and control the temperature.

Materials:

-

Morpholine

-

3-Chloropropanol

-

Sodium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

Procedure:

-

To a solution of morpholine (1.0 equivalent) in acetonitrile, add sodium carbonate (1.1 equivalents).

-

Stir the mixture at room temperature and add 3-chloropropanol (1.05 equivalents) dropwise over 30 minutes.

-

Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol

High-purity this compound is typically obtained through vacuum distillation of the crude product.

Procedure:

-

Assemble a fractional distillation apparatus suitable for vacuum operation.

-

Transfer the crude this compound to the distillation flask.

-

Gradually reduce the pressure and heat the flask.

-

Collect the fraction distilling at the appropriate boiling point and pressure. The boiling point is reported to be 240-241 °C at atmospheric pressure.[1] Under vacuum, the boiling point will be significantly lower.

-

Analyze the purity of the collected fractions by GC or HPLC.

A generalized workflow for the synthesis and purification is depicted in the following diagram:

References

An In-Depth Technical Guide to 4-(3-Hydroxypropyl)morpholine: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Hydroxypropyl)morpholine, a versatile heterocyclic compound with significant applications in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and provides illustrative synthetic protocols. A significant focus is placed on its role as a key building block in the synthesis of macrocyclic urea-based inhibitors of Checkpoint Kinase 1 (Chk1), a critical target in oncology. This guide also elucidates the Chk1 signaling pathway and furnishes detailed experimental protocols for assessing the efficacy of such inhibitors, aiming to equip researchers with the foundational knowledge for advancing cancer therapeutics.

Chemical Identity and Physicochemical Properties

This compound is a morpholine derivative characterized by a hydroxypropyl substituent at the nitrogen atom of the morpholine ring.[1] Its chemical structure combines the features of a tertiary amine, an ether, and a primary alcohol, rendering it a valuable and versatile intermediate in organic synthesis.[1]

IUPAC Name: 3-(Morpholin-4-yl)propan-1-ol[2]

Synonyms:

-

3-(4-Morpholinyl)-1-propanol[3]

-

3-Morpholinopropanol[4]

-

N-(3-Hydroxypropyl)morpholine[1]

-

4-Morpholinepropanol[1]

-

gamma-Morpholinopropanol[5]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Source(s) |

| CAS Number | 4441-30-9 | [3] |

| Molecular Formula | C₇H₁₅NO₂ | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 240-241 °C (lit.) | [3] |

| Density | 1.049 g/mL at 25 °C (lit.) | [3] |

| Refractive Index (n20/D) | 1.4770 (lit.) | [3] |

| Flash Point | 85 °C (185 °F) - closed cup | [3] |

| Purity | Typically ≥95% | [3] |

| InChI Key | VZKSLWJLGAGPIU-UHFFFAOYSA-N | [3] |

| SMILES | OCCCN1CCOCC1 | [3] |

Synthesis of this compound

While several synthetic routes to N-substituted morpholines exist, a common and straightforward method for the preparation of this compound involves the N-alkylation of morpholine with a suitable three-carbon electrophile. Below is a representative experimental protocol based on analogous reactions.

Illustrative Synthetic Protocol

Reaction: N-alkylation of morpholine with 3-chloro-1-propanol.

Materials:

-

Morpholine

-

3-Chloro-1-propanol

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and 3-chloro-1-propanol (1.0 equivalent).

-

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless to pale yellow liquid.

Application in the Synthesis of Macrocyclic Urea Chk1 Inhibitors

This compound is a valuable precursor in the synthesis of macrocyclic urea compounds, which have been identified as potent inhibitors of Checkpoint Kinase 1 (Chk1).[3] The morpholine moiety is a common feature in many kinase inhibitors, often contributing to favorable physicochemical properties and target engagement.[7]

Overview of Chk1 and its Role in Cancer

Checkpoint Kinase 1 (Chk1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[8] In response to DNA damage, Chk1 is activated and orchestrates cell cycle arrest, providing time for DNA repair and preventing the propagation of genomic instability.[8] Many cancer cells have defects in the G1 checkpoint and are therefore heavily reliant on the S and G2-M checkpoints, which are regulated by Chk1, for their survival, especially when treated with DNA-damaging chemotherapeutic agents.[9] Inhibition of Chk1 abrogates these checkpoints, leading to premature entry into mitosis with unrepaired DNA, a process known as mitotic catastrophe, which ultimately results in cancer cell death.[8]

Chk1 Signaling Pathway

The Chk1 signaling pathway is a critical component of the cellular response to DNA damage. The following diagram illustrates a simplified representation of this pathway.

Caption: Simplified Chk1 signaling pathway in response to DNA damage.

Illustrative Synthesis of a Macrocyclic Urea Chk1 Inhibitor

The following is a plausible, multi-step synthetic protocol for a macrocyclic urea Chk1 inhibitor, illustrating how this compound can be incorporated. This protocol is based on established synthetic strategies for similar macrocyclic compounds.[3][10]

Step 1: Synthesis of a Diamine Precursor

This step involves the coupling of a suitably functionalized aromatic core with two amine-containing side chains, one of which is derived from this compound.

Step 2: Macrocyclization via Urea Formation

The diamine precursor is then cyclized to form the macrocyclic urea.

The general workflow for this synthesis is depicted below.

Caption: General workflow for the synthesis of a macrocyclic urea Chk1 inhibitor.

Experimental Protocols for Evaluation of Chk1 Inhibitors

The following protocols are standard methods used to assess the biological activity of potential Chk1 inhibitors in a preclinical setting.

Cell Viability Assay (IC₅₀ Determination)

This assay determines the concentration of an inhibitor that reduces cell viability by 50%.

Materials:

-

Cancer cell line (e.g., a p53-deficient line such as HT29 or SW620)

-

Complete cell culture medium

-

96-well plates

-

Chk1 inhibitor stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®)

-

Plate reader (absorbance, fluorescence, or luminescence)

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the Chk1 inhibitor in complete cell culture medium.

-

Treat the cells with the various concentrations of the inhibitor and a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.

-

Normalize the data to the vehicle-treated control and plot cell viability against the logarithm of the inhibitor concentration.

-

Calculate the IC₅₀ value using a non-linear regression model.

Western Blot Analysis of Chk1 Pathway Modulation

This technique is used to assess the phosphorylation status of Chk1 and its downstream targets, confirming target engagement by the inhibitor.

Materials:

-

Cancer cell line

-

Chk1 inhibitor

-

DNA-damaging agent (e.g., gemcitabine or hydroxyurea) to induce Chk1 activation

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA or Bradford)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1, anti-total-Chk1, anti-phospho-Cdc25C, anti-γH2AX)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Treat cells with the Chk1 inhibitor, with or without a DNA-damaging agent, for the desired time.

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane and incubate with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an ECL substrate and an imaging system.

In Vitro Kinase Assay

This assay directly measures the inhibitory activity of a compound against the Chk1 enzyme.

Materials:

-

Recombinant human Chk1 enzyme

-

Kinase buffer

-

ATP

-

Chk1 substrate (e.g., a specific peptide)

-

Chk1 inhibitor

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader (luminescence)

Procedure:

-

In a 384-well plate, add the Chk1 inhibitor at various concentrations.

-

Add the Chk1 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

The following diagram illustrates a general workflow for evaluating Chk1 inhibitors.

Caption: Experimental workflow for the evaluation of Chk1 inhibitors.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant utility in drug discovery, particularly in the development of kinase inhibitors. Its application in the synthesis of macrocyclic urea-based Chk1 inhibitors highlights its importance for medicinal chemists targeting the DNA damage response pathway in cancer. The experimental protocols detailed in this guide provide a solid foundation for researchers to synthesize and evaluate novel Chk1 inhibitors, contributing to the advancement of targeted cancer therapies.

References

- 1. CAS 4441-30-9: 3-Morpholino-1-propanol | CymitQuimica [cymitquimica.com]

- 2. 3-(4-Morpholinyl)-1-propanol, 95% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. Synthesis and in-vitro biological activity of macrocyclic urea Chk1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 4441-30-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Cas 4441-30-9,3-Morpholinopropanol | lookchem [lookchem.com]

- 6. 3-(4-Morpholinyl)-1-propanol, 95% | CymitQuimica [cymitquimica.com]

- 7. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based design, discovery and development of checkpoint kinase inhibitors as potential anti-cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Macrocyclic ureas as potent and selective Chk1 inhibitors: an improved synthesis, kinome profiling, structure-activity relationships, and preliminary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Utility of 4-(3-Hydroxypropyl)morpholine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(3-Hydroxypropyl)morpholine, a versatile building block, in the synthesis of Active Pharmaceutical Ingredients (APIs). The morpholine moiety is a privileged structure in medicinal chemistry, often imparting favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3] this compound, with its reactive hydroxyl group, serves as a key intermediate for introducing the morpholine ring into target molecules, enhancing properties like solubility and the ability to cross the blood-brain barrier.[4]

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 4441-30-9 | [5][6] |

| Molecular Formula | C₇H₁₅NO₂ | [5][6] |

| Molecular Weight | 145.20 g/mol | [5][6] |

| Appearance | Clear, light yellow to yellow-orange liquid | [4] |

| Boiling Point | 240-241 °C | [5] |

| Density | 1.049 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.4770 | [5] |

| Purity | Typically ≥ 95-98% | [4][6] |

Application 1: Synthesis of the Anticancer Drug Gefitinib

Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[7] The synthesis of Gefitinib often involves the incorporation of a morpholinoethoxy side chain. While many reported syntheses utilize 4-(3-chloropropyl)morpholine, this intermediate can be synthesized from this compound. The following workflow illustrates a common synthetic route to Gefitinib where the morpholine moiety is introduced via O-alkylation.

Synthetic Workflow for Gefitinib

Caption: Synthetic route to Gefitinib.

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Chloropropyl)morpholine from this compound (Illustrative)

This protocol is based on standard organic chemistry transformations, as a direct literature precedent for this specific conversion was not found in the provided search results. Thionyl chloride is a common reagent for converting primary alcohols to alkyl chlorides.

-

Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), slowly add thionyl chloride (1.1 eq) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by vacuum distillation to yield 4-(3-chloropropyl)morpholine.

Protocol 2: Synthesis of Gefitinib via O-Alkylation

This protocol is adapted from literature procedures for the synthesis of Gefitinib.[7]

-

Reaction Setup: To a solution of 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice-water. Extract the product with an organic solvent such as chloroform or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to afford Gefitinib.[7] A reported synthesis of Gefitinib using a similar O-alkylation step achieved a yield of 81.1% over four steps.[8]

Application 2: Synthesis of the Antibiotic Linezolid

Linezolid is an oxazolidinone antibiotic effective against resistant Gram-positive bacteria. A key starting material for many Linezolid syntheses is 3-fluoro-4-morpholinylaniline, which contains the essential morpholine ring.

Synthetic Workflow for Linezolid

Caption: General synthetic pathway to Linezolid.

Experimental Protocols

Protocol 3: Synthesis of 3-Fluoro-4-morpholinylaniline

This protocol is based on a common method for the synthesis of the Linezolid precursor.[2]

-

Synthesis of 3-Fluoro-4-morpholinylnitrobenzene: In a round-bottom flask, dissolve 3,4-difluoronitrobenzene (1.0 eq) in a suitable solvent like ethyl acetate. Add morpholine (1.1 eq) and triethylamine (1.1 eq). Stir the reaction mixture at room temperature for 24 hours. After completion, extract the product with ethyl acetate, wash with saturated brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to obtain the yellow solid product.[2]

-

Reduction to 3-Fluoro-4-morpholinylaniline: The nitro compound can be reduced to the aniline using various methods, such as catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., SnCl₂/HCl). The resulting 3-fluoro-4-morpholinylaniline is a key intermediate for the subsequent steps in the Linezolid synthesis.

Protocol 4: Synthesis of Linezolid from 3-Fluoro-4-morpholinylaniline

The synthesis of Linezolid from 3-fluoro-4-morpholinylaniline involves multiple steps, and various synthetic routes have been reported with good yields.[9][10]

One common approach involves the reaction of 3-fluoro-4-morpholinylaniline with (R)-epichlorohydrin, followed by cyclization to form the oxazolidinone ring, and subsequent functional group manipulations to introduce the acetamide side chain. A reported synthesis achieved an overall yield of over 40% in four steps.

Application 3: Synthesis of Macrocyclic Urea Chk1 Inhibitors

This compound is a valuable building block in the synthesis of macrocyclic urea compounds that act as potent inhibitors of Checkpoint Kinase 1 (Chk1), a target in cancer therapy. The hydroxypropyl group allows for the incorporation of the morpholine moiety into the macrocyclic structure.

Synthetic Workflow for Macrocyclic Urea Chk1 Inhibitors

Caption: Synthesis of a Chk1 Inhibitor.

Experimental Protocols

Protocol 5: General Procedure for Macrocyclization

This is a generalized protocol based on the principles of macrocyclic urea synthesis.

-

Intermediate Synthesis: Synthesize a linear precursor containing a free amine and the this compound moiety attached at a desired position. The hydroxyl group of this compound may be protected if necessary and deprotected prior to cyclization.

-

Macrocyclization: Under high dilution conditions to favor intramolecular cyclization, react the linear precursor with a diisocyanate or a phosgene equivalent (e.g., triphosgene) in a suitable solvent. The reaction is typically carried out in the presence of a base.

-